molecular formula C8H7NS B016290 1H-Indole-3-thiol CAS No. 480-94-4

1H-Indole-3-thiol

Cat. No.: B016290
CAS No.: 480-94-4
M. Wt: 149.21 g/mol
InChI Key: LYFRUBQVZGVXPR-UHFFFAOYSA-N
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Description

1H-Indole-3-thiol (CAS: 480-94-4) is a sulfur-containing indole derivative characterized by a thiol (-SH) group at the C-3 position of the indole core. This compound is commercially available in varying quantities (e.g., 5 mg to 500 mg) and is utilized in organic synthesis and biochemical research . Its structure combines the aromatic indole scaffold with a reactive thiol group, enabling participation in alkylation, oxidation, and nucleophilic substitution reactions. Notably, this compound has been detected in environmental studies, such as odor emission analyses in livestock farming, where it contributes to volatile organic compound profiles .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Indole-3-thiol can be synthesized through several methods. One common approach involves the reaction of indole-3-carboxaldehyde with thiourea under acidic conditions, followed by reduction . Another method includes the cyclization of o-nitrostyrenes using aqueous titanium(III) chloride solution at ambient temperature .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed reactions and other advanced catalytic systems is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1H-Indole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry and Anticancer Activity

1H-Indole-3-thiol has been studied for its anticancer properties. Research indicates that it can induce apoptosis (programmed cell death) in various cancer cell lines. For instance, studies have shown that derivatives of indole-3-thiol can inhibit cell proliferation and induce cell cycle arrest in cancer cells, particularly in breast and colon cancer models .

Case Studies:

  • Breast Cancer: In one study, N-alkoxy substituted derivatives of indole-3-thiol exhibited enhanced anti-proliferative effects compared to unmodified indole-3-thiol, with significant downregulation of cyclin-dependent kinases (CDKs) involved in cell cycle regulation .
  • Colon Cancer: Another study highlighted the effectiveness of a specific indole derivative that selectively targeted HT29 colon cancer cells while sparing healthy cells, leading to apoptosis and cell cycle arrest in the G1 phase .

Antioxidant Properties

The compound also exhibits antioxidant activity, which is crucial for mitigating oxidative stress in cells. This property is particularly relevant in preventing cellular damage associated with cancer progression and other diseases. The antioxidant mechanism is believed to involve the scavenging of free radicals and modulation of signaling pathways related to oxidative stress responses .

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective effects. It has been shown to influence neuroinflammatory responses and promote neuronal survival under stress conditions. This application is particularly relevant for neurodegenerative diseases where oxidative stress plays a significant role in pathogenesis .

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various bacterial strains. Its efficacy against pathogens suggests potential applications in developing new antimicrobial agents. The compound's mechanism may involve disrupting bacterial membranes or inhibiting essential bacterial enzymes .

Synthesis of Novel Derivatives

The ability to synthesize various derivatives of this compound enhances its applicability in drug development. Researchers have explored different substitution patterns on the indole ring to optimize biological activity and selectivity against specific targets. For example, studies have reported successful synthesis of bis-indole derivatives with enhanced anticancer activity through strategic modifications .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInduces apoptosis; inhibits cell proliferation
AntioxidantScavenges free radicals; reduces oxidative stress
NeuroprotectivePromotes neuronal survival; modulates inflammation
AntimicrobialEffective against various bacterial strains

Mechanism of Action

The mechanism of action of 1H-Indole-3-thiol involves its interaction with various molecular targets and pathways. It can act as an inhibitor of specific enzymes, modulate signal transduction pathways, and interact with nucleic acids. The sulfur atom in its structure plays a crucial role in its reactivity and binding affinity to biological targets .

Comparison with Similar Compounds

Comparison with Similar Indole Derivatives

Structural and Functional Group Variations

The reactivity and applications of indole derivatives are heavily influenced by substituent type and position. Below is a comparative analysis of 1H-Indole-3-thiol with structurally related compounds:

Compound Name Substituent Position/Group Key Properties/Applications References
This compound C-3 thiol (-SH) Reactive nucleophile; odorant in bio-systems
1H-Indole-3-carboxaldehyde C-3 aldehyde (-CHO) Precursor for bioactive molecule synthesis
1H-Indole-2-carboxylic acid C-2 carboxylic acid (-COOH) Pharmaceutical and agrochemical synthesis
1H-Indole-3-acetic acid C-3 acetic acid (-CH2COOH) Plant growth hormone (auxin class)
3,7-Dimethyl-1H-indole C-3 and C-7 methyl groups Enhanced lipophilicity; fragrance industry
5-Methoxyindole C-5 methoxy (-OCH3) Serotonin analog; neurological research
3-(Benzyl)-1H-indole C-3 benzyl (-CH2C6H5) Antimicrobial and anticancer research

Key Observations:

  • Reactivity : The thiol group in this compound distinguishes it from oxygen- or nitrogen-substituted indoles (e.g., carboxaldehyde or acetic acid derivatives). This group facilitates S-alkylation/aralkylation reactions, as demonstrated in the synthesis of 2-(1H-indol-3-ylmethyl)-1,3,4-oxadiazole-5-thiol derivatives .

Physicochemical Properties

  • Polarity : The thiol group increases polarity compared to methyl- or benzyl-substituted indoles (e.g., 3,7-dimethyl-1H-indole), affecting solubility in aqueous vs. organic solvents.
  • Stability : Thiols are prone to oxidation, unlike ethers (e.g., 5-methoxyindole) or carboxylic acids.

Biological Activity

1H-Indole-3-thiol (C₈H₇NS) is a sulfur-containing compound that has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and antioxidant activities, supported by recent research findings and case studies.

This compound is characterized by the presence of a thiol group (-SH) attached to the indole structure. This unique configuration contributes to its reactivity and biological activity. The compound has been studied for its potential therapeutic roles in various diseases, particularly due to its ability to interact with biological macromolecules.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of this compound against various pathogens.

Microorganism Activity Reference
Escherichia coliModerate antibacterial activity
Staphylococcus aureusStrong antibacterial activity
Candida albicansPotent antifungal activity

In a study assessing new indole derivatives, this compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Research indicates that it may inhibit tumor growth through multiple mechanisms:

  • Cell Cycle Arrest : Induces G2/M phase arrest in cancer cells.
  • Apoptosis Induction : Promotes programmed cell death in malignant cells.
  • Inhibition of Metastasis : Reduces the invasive properties of cancer cells.

A notable study demonstrated that treatment with this compound led to a significant reduction in viability in human cancer cell lines, suggesting its potential as an anticancer agent .

Antioxidant Activity

This compound has also been recognized for its antioxidant properties, which can protect cells from oxidative stress. This activity is crucial in preventing cellular damage and may contribute to its anticancer effects. The compound's ability to scavenge free radicals was confirmed in vitro, indicating a promising role in therapeutic applications aimed at oxidative stress-related diseases .

The biological activities of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Modulation : It influences ROS levels, thus impacting cellular signaling pathways involved in apoptosis and survival.
  • Enzyme Inhibition : The compound may inhibit specific enzymes linked to cancer progression and microbial metabolism.

Case Studies

  • Antimicrobial Efficacy : In one case study, this compound was tested against Candida albicans, showing an MIC (Minimum Inhibitory Concentration) as low as 2 µg/mL, indicating potent antifungal activity .
  • Cancer Cell Viability : Another study observed that treatment with varying concentrations of this compound resulted in decreased viability of SH-SY5Y neuroblastoma cells after 72 hours, supporting its role as a potential anticancer agent .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1H-Indole-3-thiol, and what are their mechanistic considerations?

  • Methodological Answer : Two primary methods dominate the synthesis of this compound:

  • Reduction of diindole disulfide with glucose : This method involves reductive cleavage of the disulfide bond under controlled pH and temperature.
  • Oxidative coupling of indole with thiourea : Catalyzed by oxidizing agents (e.g., iodine or peroxides), this route proceeds via electrophilic substitution at the indole C3 position, followed by thiol group incorporation .
  • Mechanistic Insight : The oxidative pathway is favored for scalability, while the reductive method offers higher selectivity for specific derivatives.

Q. Which characterization techniques are most reliable for confirming the structure and purity of this compound and its derivatives?

  • Methodological Answer :

  • 1H-NMR and 13C-NMR : Critical for verifying the indole backbone and thiol group position. For example, the singlet peak for the C3-thiol proton appears at δ 3.8–4.2 ppm in DMSO-d6 .
  • Mass Spectrometry (EI-MS or FAB-HRMS) : Confirms molecular ion peaks and fragmentation patterns (e.g., [M+H]+ at m/z 150.04 for this compound) .
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress using polar/non-polar solvent systems (e.g., ethyl acetate/hexane) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported yields or purity when synthesizing this compound via different methods?

  • Methodological Answer :

  • Optimize Reaction Conditions :
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or PEG-400) enhance reaction homogeneity and yield, as demonstrated in CuI-catalyzed coupling reactions .
  • Catalyst Screening : Transition-metal catalysts (e.g., CuI) improve regioselectivity, reducing byproduct formation .
  • Purification Protocols :
  • Flash Chromatography : Use gradient elution (e.g., cyclohexane/EtOAc) to isolate thiol derivatives with >95% purity .
  • Recrystallization : Ethanol/water mixtures effectively remove unreacted indole or thiourea residues .

Q. What analytical strategies are recommended for detecting trace this compound in complex biological or environmental matrices?

  • Methodological Answer :

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Derivatize the thiol group with alkylating agents (e.g., methyl iodide) to enhance volatility and detection limits (LOD < 0.1 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Pair with fluorescence detection (excitation 280 nm, emission 350 nm) for sensitive quantification in microbial cultures or animal excreta .
  • Sample Preparation : Solid-phase extraction (SPE) using C18 columns minimizes matrix interference in environmental samples .

Q. How do reaction conditions influence the regioselectivity of S-alkylation/aralkylation in this compound derivatives?

  • Methodological Answer :

  • Base Selection : Strong bases (e.g., NaH) favor S-alkylation over N-alkylation. For example, NaH in THF at 0°C yields 2-(1H-indol-3-ylmethyl)-1,3,4-oxadiazole-5-thiol derivatives with >80% regioselectivity .
  • Temperature Control : Lower temperatures (−20°C to 0°C) suppress side reactions, as shown in the synthesis of S-alkylated indole-oxadiazole hybrids .
  • Steric Effects : Bulky alkyl halides (e.g., benzyl bromide) require longer reaction times (12–24 hrs) but achieve higher yields due to reduced steric hindrance .

Q. Data Contradiction and Experimental Design

Q. How should researchers address conflicting reports on the stability of this compound under oxidative conditions?

  • Methodological Answer :

  • Controlled Replication : Repeat experiments under standardized conditions (e.g., ambient vs. inert atmosphere) to isolate variables.
  • Advanced Spectroscopy : Use in situ Raman spectroscopy to monitor real-time oxidation kinetics, identifying intermediates like disulfide dimers .
  • Statistical Validation : Apply ANOVA to compare degradation rates across studies, accounting for pH, temperature, and solvent effects .

Properties

IUPAC Name

1H-indole-3-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NS/c10-8-5-9-7-4-2-1-3-6(7)8/h1-5,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYFRUBQVZGVXPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90197392
Record name 1H-Indole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90197392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480-94-4
Record name 1H-Indole-3-thiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=480-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole-3-thiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480944
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90197392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1H-Indole-3-thiol
1H-Indole-3-thiol
1H-Indole-3-thiol
1H-Indole-3-thiol

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